Home > Products > Screening Compounds P126067 > Aminooxy-PEG2-bis-PEG3-BCN
Aminooxy-PEG2-bis-PEG3-BCN -

Aminooxy-PEG2-bis-PEG3-BCN

Catalog Number: EVT-15208663
CAS Number:
Molecular Formula: C54H90N6O18
Molecular Weight: 1111.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aminooxy-PEG2-bis-PEG3-BCN is a specialized compound that plays a significant role in bioconjugation and chemical biology. This compound features a unique structure that allows it to participate in various chemical reactions, particularly those involving click chemistry. The compound consists of polyethylene glycol (PEG) units, which enhance solubility and biocompatibility, making it suitable for biological applications.

Source

The compound is synthesized through a series of chemical reactions involving commercially available precursors. The primary components include aminooxy groups, polyethylene glycol chains, and bicyclononyne (BCN) moieties. These components are often sourced from established chemical suppliers or synthesized in laboratory settings using standard organic synthesis techniques.

Classification

Aminooxy-PEG2-bis-PEG3-BCN can be classified as a bifunctional linker or bioconjugation reagent. It belongs to the broader category of polyethylene glycol derivatives, which are widely used in medicinal chemistry and drug development due to their favorable properties.

Synthesis Analysis

Methods

The synthesis of Aminooxy-PEG2-bis-PEG3-BCN typically involves several key steps:

  1. Synthesis of PEG Derivatives: The initial step involves the preparation of polyethylene glycol derivatives with aminooxy and BCN functional groups. This can be achieved through the reaction of activated PEG with appropriate amine or aldehyde reagents.
  2. Coupling Reaction: The next step is the coupling of two PEG units to form the bis-PEG structure. This is often accomplished using standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds.
  3. Purification: After synthesis, the compound is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Aminooxy-PEG2-bis-PEG3-BCN can be described as follows:

  • Aminooxy Groups: These functional groups facilitate selective reactions with carbonyl compounds, enabling bioconjugation.
  • Polyethylene Glycol Chains: The presence of two PEG2 units enhances solubility in aqueous environments and improves biocompatibility.
  • Bicyclononyne Moiety: The BCN component allows for rapid and efficient click chemistry reactions with azide-containing molecules.

Data

The molecular formula can be represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where nn, mm, pp, and qq correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Detailed structural data can be obtained through spectroscopic methods.

Chemical Reactions Analysis

Reactions

Aminooxy-PEG2-bis-PEG3-BCN is primarily involved in two types of chemical reactions:

  1. Oxime Formation: The aminooxy group reacts with carbonyl compounds (aldehydes or ketones) to form stable oxime linkages. This reaction is reversible under acidic conditions but can be stabilized under physiological conditions.
  2. Click Chemistry: The bicyclononyne moiety participates in strain-promoted azide-alkyne cycloaddition reactions, allowing for rapid conjugation with azide-functionalized biomolecules.

Technical Details

The efficiency of these reactions depends on various factors such as concentration, temperature, and pH. Optimization of these parameters is crucial for achieving high yields in bioconjugation applications.

Mechanism of Action

Process

The mechanism of action for Aminooxy-PEG2-bis-PEG3-BCN involves two primary pathways:

  1. Bioconjugation via Oxime Formation: Upon exposure to carbonyl-containing biomolecules, the aminooxy group forms an oxime bond, effectively linking the compound to the target molecule. This reaction is highly selective and occurs under mild conditions.
  2. Strain-Promoted Azide-Alkyne Cycloaddition: When introduced to azide-functionalized compounds, the bicyclononyne moiety undergoes a rapid cycloaddition reaction, creating a stable triazole linkage. This mechanism is advantageous for labeling proteins or other biomolecules without requiring additional catalysts.

Data

Quantitative analysis of these reactions can be performed using high-performance liquid chromatography or mass spectrometry to determine conversion rates and product yields.

Physical and Chemical Properties Analysis

Physical Properties

Aminooxy-PEG2-bis-PEG3-BCN typically exhibits:

  • Solubility: Highly soluble in water due to its polyethylene glycol content.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

The compound has several notable chemical properties:

  • Reactivity: Reacts selectively with carbonyl groups and azides.
  • Biocompatibility: Exhibits low toxicity and good compatibility with biological systems.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal properties and stability under various conditions.

Applications

Aminooxy-PEG2-bis-PEG3-BCN has numerous scientific applications:

  1. Bioconjugation: Used for labeling proteins, peptides, or nucleic acids through oxime formation or click chemistry.
  2. Drug Delivery Systems: Enhances solubility and stability of therapeutic agents when conjugated with drugs.
  3. Diagnostics: Facilitates the development of biosensors by enabling specific binding interactions with target analytes.
  4. Tissue Engineering: Assists in creating hydrogels or scaffolds that mimic natural extracellular matrices for cell culture applications.
Role in Antibody-Drug Conjugate (ADC) Development [1] [2] [5]

Design Principles for Cleavable ADC Linkers with Branched PEG Architectures

Aminooxy-PEG2-bis-PEG3-BCN (C₅₄H₉₀N₆O₁₈, MW 1111.32 g/mol) exemplifies advanced molecular engineering for homogeneous ADCs. This trifunctional linker integrates:

  • A terminal aminooxy group for oxime ligation with antibody carbonyl groups (e.g., formylglycine residues generated via formylglycine-generating enzyme treatment) [1] [5].
  • Two BCN (bicyclo[6.1.0]non-4-yne) groups enabling copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized payloads [2] [5].
  • A branched pentameric PEG core comprising two PEG3 chains extending from a central PEG2 backbone. This architecture enhances hydrophilicity and reduces aggregation while providing multivalency for higher drug-to-antibody ratios (DAR) [1] [6].

The strategic branching addresses limitations of linear linkers by enabling DAR ≥ 4 while maintaining solubility. Comparative studies show branched PEG architectures improve pharmacokinetic profiles by shielding hydrophobic payloads from plasma proteins, reducing off-target clearance [6].

Table 1: Structural Components of Aminooxy-PEG2-bis-PEG3-BCN

Functional GroupChemical RoleImpact on ADC Design
Aminooxy (-ONH₂)Oxime bond formationSite-specific antibody conjugation at engineered aldehydes
BCN groups (x2)SPAAC click chemistryCopper-free payload attachment; improved stability
PEG₂-(PEG₃)₂ coreHydrophilic spacerReduces aggregation; enhances solubility and bioavailability

Impact of PEG Spacer Length on Payload Release Kinetics and ADC Efficacy

The PEG spacer length critically influences payload release efficiency and ADC cytotoxicity. Research demonstrates:

  • Steric accessibility: Shorter PEG chains hinder enzymatic cleavage of valine-citrulline (Val-Cit) linkers by lysosomal cathepsins. ADCs with "short" branched linkers (lacking post-branching PEG spacers) exhibit >10-fold reduced cytotoxicity compared to "long" variants incorporating PEG₃ extensions after branching [6].
  • Hydrolysis kinetics: Extended PEG chains (e.g., PEG₃ units) enhance flexibility and solvent exposure of protease-labile sites, accelerating payload release. In trastuzumab-MMAE ADCs, long-branched linkers achieved near-complete MMAE release within 4 hours in lysosomal extracts, whereas short-branched equivalents required >24 hours [6].
  • DAR-efficacy correlation: Homogeneous DAR 6 ADCs with optimized PEG length demonstrate equivalent potency to heterogeneous DAR 6 conjugates but superior efficacy to DAR 2 controls due to increased payload delivery without aggregation-induced clearance [6].

Table 2: PEG Spacer Length vs. ADC Efficacy Parameters

Linker ArchitectureCathepsin Cleavage RateRelative Cytotoxicity (IC₅₀)DAR Achieved
Short branched (No PEG₃)Slow (>24h)10-fold higher vs. long-branched6
Long branched (w/PEG₃)Fast (≤4h)Equivalent to heterogeneous ADC6
Linear PEG₄Moderate (8–12h)3-fold higher vs. long-branched2–4

Comparative Analysis of BCN vs. DBCO in Site-Specific ADC Conjugation

Aminooxy-PEG2-bis-PEG3-BCN utilizes BCN cyclooctynes rather than dibenzocyclooctyne (DBCO) for azide conjugation. Key distinctions include:

  • Reaction kinetics: DBCO reacts 5–10x faster with azides than BCN (k₂ ~1–3 M⁻¹s⁻¹ for DBCO vs. ~0.2–0.5 M⁻¹s⁻¹ for BCN). However, BCN’s smaller ring size reduces steric bulk, improving accessibility in crowded biologic environments [8] [10].
  • Stability: BCN derivatives exhibit superior stability in serum-containing media, with <5% degradation after 72 hours vs. 15–20% for DBCO analogs. This enhances ADC batch reproducibility [5] [10].
  • Payload compatibility: DBCO-based linkers (e.g., Aminooxy-PEG2-bis-PEG3-DBCO, MW 1333.52 g/mol) enable higher DAR but increase hydrophobicity. BCN’s compact structure maintains lower aggregation propensity at DAR 6 [4] [8].

Enzymatic conjugation strategies (e.g., microbial transglutaminase) favor BCN due to its minimal interference with enzyme activity during initial antibody modification. Subsequent SPAAC with BCN yields >95% conjugation efficiency vs. ~85% for DBCO, attributed to reduced steric clashes [6].

Table 3: BCN vs. DBCO Performance in ADC Synthesis

ParameterBCN-Based LinkersDBCO-Based Linkers
Size (MW)~397 g/mol (BCN only); 1111 g/mol (full linker)~700 g/mol (DBCO only); 1333 g/mol (full linker)
Azide reaction rateModerate (0.2–0.5 M⁻¹s⁻¹)High (1–3 M⁻¹s⁻¹)
Serum stability>95% intact (72h)80–85% intact (72h)
Typical conjugation yield>95%85–90%

Properties

Product Name

Aminooxy-PEG2-bis-PEG3-BCN

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C54H90N6O18

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49?

InChI Key

AFIVWNAXECIOQD-IVTDGNKFSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.